Imidodisuccinic acid

Vue d'ensemble

Description

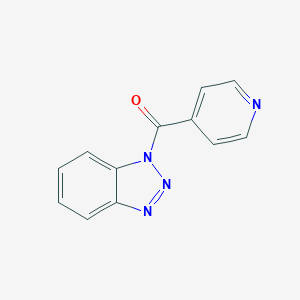

Imidodisuccinic acid (IDS) is a biodegradable chelator with an excellent heavy metal ion complexation property and low environmental toxicity . It can profoundly enhance heavy metal accumulation in plants .

Synthesis Analysis

Iminodisuccinic acid can be prepared by reacting maleic anhydride with ammonia and sodium hydroxide . Protonated, neutral (mixed), and binuclear Cu (II), Ni (II), Co (II), Zn (II), and Mn (II) iminodisuccinate complexes have been synthesized .

Molecular Structure Analysis

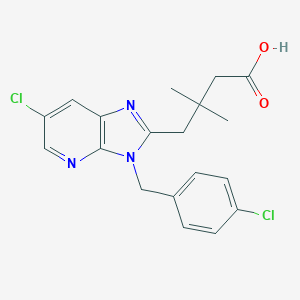

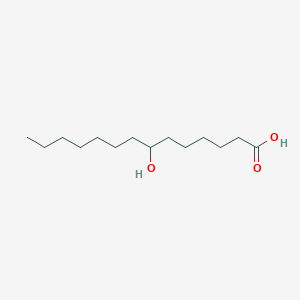

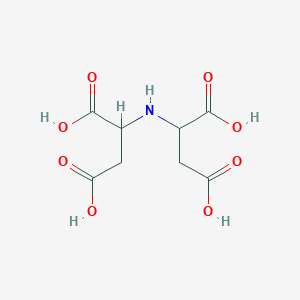

Iminodisuccinic acid contains total 27 bond(s); 16 non-H bond(s), 4 multiple bond(s), 8 rotatable bond(s), 4 double bond(s), 4 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 4 hydroxyl group(s) .

Chemical Reactions Analysis

The effects of iminodisuccinic acid (IDS), as a metal complexing agent, on mineral element content, oxidative damage, antioxidant enzyme activities, and antioxidant accumulation in the young and mature leaves of Z. jujuba were investigated . Results demonstrated that foliar fertilization with ionic (FeCl 2 and ZnCl 2) and chelated (Fe-IDS and Zn-IDS) fertilizers could drastically enhance iron and zinc contents .

Physical And Chemical Properties Analysis

Tetrasodium iminodisuccinate is a sodium salt of iminodisuccinic acid, also referred to as N - (1,2-dicarboxyethyl)aspartic acid . It is stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) .

Safety And Hazards

Tetrasodium iminidisuccinate is considered hazardous under the criteria of the U.S. Federal OSHA Hazard Communication Standard 29 CFR 1910.1200 . The chemical is not expected to be irritating to skin, eyes or the respiratory tract and is not expected to be harmful if swallowed . Long-Term Health Effects: No adverse chronic health effects are expected .

Orientations Futures

Propriétés

Numéro CAS |

131669-35-7 |

|---|---|

Nom du produit |

Imidodisuccinic acid |

Formule moléculaire |

C8H11NO8 |

Poids moléculaire |

249.17 g/mol |

Nom IUPAC |

2-(1,2-dicarboxyethylamino)butanedioic acid |

InChI |

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |

Clé InChI |

PQHYOGIRXOKOEJ-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |

SMILES canonique |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |

Autres numéros CAS |

131669-35-7 |

Synonymes |

IDS cpd iminodisuccinate iminodisuccinic acid |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

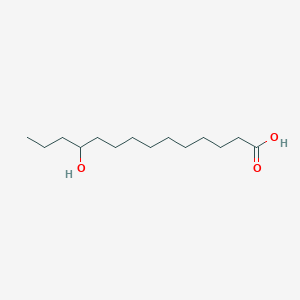

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)